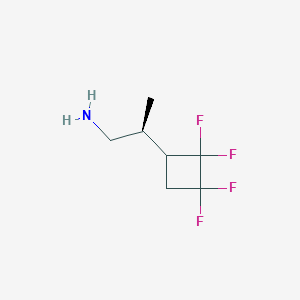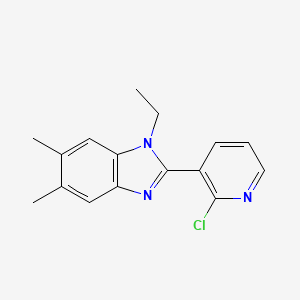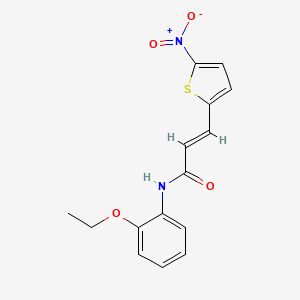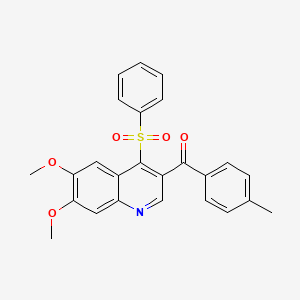
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as TFB-TAP, and its molecular formula is C7H11F4N. This compound is widely used in scientific research for its unique properties and applications. In
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is not well understood. However, it is believed that it interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various applications. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in scientific research. One direction is the development of new drugs and pharmaceuticals that use this compound as a building block. Another direction is the development of new materials for various applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in various diseases and conditions.
Conclusion:
In conclusion, (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a unique and versatile compound that has various applications in scientific research. Its synthesis method is efficient, and its purity is high. It has various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. Although it is relatively expensive, its versatility makes it a valuable compound for various applications. Further research is needed to explore its potential use in various diseases and conditions.
Métodos De Síntesis
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves the reaction of cyclobutene with tetrafluoroethylene in the presence of a catalyst. The resulting product is then treated with lithium aluminum hydride to obtain the final product. The yield of this synthesis method is high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It has been used in the synthesis of various drugs and pharmaceuticals due to its unique properties. It is also used in the development of new materials for various applications, including electronic devices, optical materials, and polymers.
Propiedades
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)


![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
